Einecs 306-853-8
CAS No.: 97434-76-9
Cat. No.: VC17069115
Molecular Formula: C34H40N2O4S2
Molecular Weight: 604.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97434-76-9 |
|---|---|
| Molecular Formula | C34H40N2O4S2 |
| Molecular Weight | 604.8 g/mol |
| IUPAC Name | 3,6-ditert-butylnaphthalene-1-sulfonic acid;2-(dimethylamino)-1-phenothiazin-10-ylethanone |
| Standard InChI | InChI=1S/C18H24O3S.C16H16N2OS/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)22(19,20)21;1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h7-11H,1-6H3,(H,19,20,21);3-10H,11H2,1-2H3 |
| Standard InChI Key | JXZQPAURAZMEDH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)C(C)(C)C.CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Characteristics
Core Chemical Properties
EINECS 306-853-8 is a 1:1 adduct formed between 3,6-di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine. The tert-butyl groups impart steric bulk, influencing solubility and reactivity, while the phenothiazine component introduces redox-active and electron-donating properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 97434-76-9 |
| EINECS Number | 306-853-8 |
| Molecular Formula | |
| Molecular Weight | 604.82 g/mol |
| IUPAC Name | 3,6-ditert-butylnaphthalene-1-sulfonic acid; 2-(dimethylamino)-1-phenothiazin-10-ylethanone |
The structural complexity arises from the combination of a sulfonic acid (strongly acidic) and a phenothiazine derivative (basic due to the dimethylamino group), suggesting potential zwitterionic behavior in solution .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of EINECS 306-853-8 involves two primary components:
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3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid:
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10-[(Dimethylamino)acetyl]-10H-phenothiazine:
Adduct Formation:
The 1:1 complex forms through acid-base interactions between the sulfonic acid proton and the dimethylamino group. Crystallization from a mixed solvent system (e.g., ethanol-water) yields the final product .
Reactivity Profile
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Acid-Base Behavior: The sulfonic acid () readily donates protons, while the dimethylamino group () accepts protons, enabling pH-dependent dissociation.
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Oxidation: The phenothiazine moiety undergoes reversible oxidation to form a radical cation, a property leveraged in redox catalysis.
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Thermal Stability: Decomposition above 250°C is anticipated due to the tert-butyl groups’ propensity for elimination reactions .
Applications in Scientific and Industrial Contexts
Catalysis and Organic Synthesis
The compound’s dual functionality makes it a candidate for:
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Phase-Transfer Catalysis: The lipophilic tert-butyl groups facilitate solubility in nonpolar media, while the sulfonic acid acts as a proton source.
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Redox-Active Ligands: Coordination to transition metals could enable catalytic cycles in oxidation-reduction reactions, such as alkene epoxidation .
Materials Science
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Polymer Modification: Incorporation into ion-exchange membranes or proton-conducting materials for fuel cells.
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Supramolecular Chemistry: Self-assembly driven by - stacking of naphthalene and phenothiazine units .
Future Directions and Research Gaps
Unexplored Properties
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Photophysical Studies: Characterization of fluorescence or phosphorescence could unlock applications in organic electronics.
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Biological Activity Screening: Antimicrobial or anticancer potential remains untested.
Regulatory Evolution
Ongoing updates to REACH may impose restrictions if environmental persistence or bioaccumulation is demonstrated. Proactive ecotoxicity studies are warranted .
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